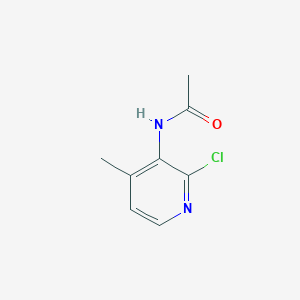

N-(2-Chloro-4-methyl-3-pyridyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-4-10-8(9)7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWZWZSQZSBUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267004 | |

| Record name | N-(2-Chloro-4-methyl-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76006-00-3 | |

| Record name | N-(2-Chloro-4-methyl-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76006-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-methyl-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloro-4-methyl-3-pyridyl)acetamide

CAS Number: 76006-00-3 | Molecular Formula: C₈H₉ClN₂O | Molecular Weight: 184.63 g/mol

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists working with N-(2-Chloro-4-methyl-3-pyridyl)acetamide. This compound is a pivotal intermediate, most notably in the synthetic pathway of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The structural features of this molecule—a substituted pyridine ring coupled with a reactive acetamide moiety—make it a subject of significant interest in heterocyclic and medicinal chemistry. This guide moves beyond a simple recitation of facts, offering a synthesized narrative grounded in established chemical principles and field-proven insights. We will delve into its synthesis, physicochemical characteristics, and critical applications, with a focus on the causality behind experimental choices and the inherent logic of the presented protocols.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in a research and development setting. These parameters dictate solubility, reactivity, and appropriate analytical methods.

| Property | Value | Source/Method |

| IUPAC Name | N-(2-chloro-4-methylpyridin-3-yl)acetamide | - |

| CAS Number | 76006-00-3 | - |

| Molecular Formula | C₈H₉ClN₂O | - |

| Molecular Weight | 184.63 g/mol | - |

| Melting Point | 119-120 °C | Experimental[1] |

| Boiling Point | 340.1±42.0 °C | Predicted[1] |

| XLogP3 | 1.4 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

Synthesis and Reaction Mechanism

This compound is synthesized via the N-acetylation of its precursor, 2-chloro-3-amino-4-methylpyridine (CAPIC). The choice of acetylating agent and reaction conditions is critical for achieving high yield and purity. The most common and industrially scalable methods involve the use of acetic anhydride or acetyl chloride.

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group of CAPIC attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group. If acetyl chloride is used, the chloride ion is the leaving group, and a base is typically required to scavenge the HCl byproduct.

Logical Flow of Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Acetylation of 2-chloro-3-amino-4-methylpyridine

This protocol is a representative procedure based on established methods for the acetylation of aromatic amines and should be optimized for specific laboratory conditions.

Materials:

-

2-chloro-3-amino-4-methylpyridine (CAPIC) (1.0 eq)

-

Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)

-

Anhydrous pyridine or another suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Triethylamine (TEA) (1.2 eq, if using acetyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-amino-4-methylpyridine (1.0 eq) in anhydrous pyridine (or DCM).

-

If using acetyl chloride in DCM, add triethylamine (1.2 eq) to the solution to act as a scavenger for the HCl byproduct.

-

Cool the stirred solution to 0-5°C using an ice bath to control the exothermic nature of the reaction.

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

If pyridine was used as the solvent, remove it under reduced pressure. If DCM was used, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield pure this compound.

Structural Characterization and Analytical Methods

While comprehensive experimental spectral data for this compound is not widely available in public databases, its structural features can be predicted based on analogous compounds. Researchers synthesizing this compound can use the following expected spectral characteristics for confirmation.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamide group around δ 2.2 ppm, a singlet for the methyl group on the pyridine ring around δ 2.4 ppm, and two doublets in the aromatic region for the pyridine ring protons. The amide proton (NH) will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the acetamide methyl carbon around δ 24 ppm, the pyridine methyl carbon around δ 18-20 ppm, the carbonyl carbon (C=O) signal around δ 168-170 ppm, and distinct signals for the carbons of the pyridine ring.

-

IR Spectroscopy: Key absorption bands would include N-H stretching around 3300-3400 cm⁻¹, C=O stretching (amide I band) around 1660-1680 cm⁻¹, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight (184.63 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) would be a suitable starting point. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and confirmation of the molecular weight, GC-MS can be employed. A non-polar or medium-polarity capillary column would be appropriate. The mass spectrum obtained can be compared with the predicted fragmentation pattern.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the anti-HIV drug, Nevirapine .

Role in Nevirapine Synthesis

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis of Nevirapine involves the condensation of two key pyridine-based fragments. One of these fragments is derived from 2-chloro-3-amino-4-methylpyridine (CAPIC), the precursor to this compound. In some synthetic routes, the amino group of CAPIC is protected as an acetamide before subsequent coupling reactions. This protection strategy can prevent side reactions and improve the overall yield and purity of the final product.

Workflow: Nevirapine Synthesis Intermediate

Caption: Role as a protected intermediate in Nevirapine synthesis.

While its role in Nevirapine synthesis is paramount, the structural motifs within this compound suggest potential for its use as a scaffold in the discovery of other biologically active molecules. The substituted pyridine ring is a common feature in many pharmaceuticals, and the chloroacetamide group can act as a reactive handle for further chemical modifications.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost care, adhering to established safety protocols.

Hazard Identification

Based on data for similar chloroacetamide compounds, this compound should be handled as a hazardous substance.

-

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]

-

Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a key intermediate in the synthesis of Nevirapine. This guide has provided a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, predicted analytical characteristics, and essential safety information. While a lack of publicly available experimental spectral data necessitates reliance on predictions based on analogous structures, the information presented here offers a robust framework for researchers to synthesize, characterize, and safely handle this compound. The continued importance of Nevirapine in global health underscores the ongoing relevance of understanding the chemistry of its essential building blocks.

References

Sources

An In-Depth Technical Guide to N-(2-Chloro-4-methyl-3-pyridyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-(2-chloro-4-methyl-3-pyridyl)acetamide, a key heterocyclic intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and prospective applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Properties

This compound, also known as 3-Acetamido-2-chloro-4-methylpyridine, is a substituted pyridine derivative. The strategic placement of the chloro, methyl, and acetamido groups on the pyridine ring imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-4-methylpyridin-3-yl)acetamide | - |

| Synonyms | 3-Acetamido-2-chloro-4-methylpyridine | - |

| CAS Number | 76006-00-3 | [1] |

| Molecular Formula | C₈H₉ClN₂O | - |

| Molecular Weight | 184.62 g/mol | - |

| Appearance | Off-white to light brown crystalline solid (predicted) | - |

| Melting Point | 119-120 °C | - |

| Boiling Point | 340.1±42.0 °C (Predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | - |

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the acylation of its corresponding amine precursor, 3-amino-2-chloro-4-methylpyridine. This precursor is a well-documented and crucial intermediate in the industrial synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[2][3] The availability of established synthetic routes for the precursor enhances the accessibility of the target compound.

Synthesis of the Precursor: 3-Amino-2-chloro-4-methylpyridine

Multiple patented routes exist for the synthesis of 3-amino-2-chloro-4-methylpyridine. One common industrial approach involves a multi-step synthesis starting from readily available materials like acetone and ethyl cyanoacetate.[4] The final step in many of these syntheses involves a Hofmann rearrangement of 2-chloro-4-methyl-3-pyridinecarboxamide.[3][4]

Diagram 1: Generalized Synthetic Pathway to 3-Amino-2-chloro-4-methylpyridine

Caption: Synthetic route to the key amine precursor.

Final Acylation Step: A Detailed Protocol

The final step in the synthesis of this compound involves the N-acylation of 3-amino-2-chloro-4-methylpyridine. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol: Synthesis of this compound

-

Reactants and Reagents:

-

3-Amino-2-chloro-4-methylpyridine

-

Acetic Anhydride or Acetyl Chloride

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Triethylamine (or another non-nucleophilic base, if using acetyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in anhydrous dichloromethane.

-

If using acetyl chloride, add triethylamine (1.1 to 1.2 eq) to the solution to act as a scavenger for the HCl byproduct.

-

Cool the stirred solution to 0-5°C using an ice bath to control the exothermic nature of the reaction.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.05 to 1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding distilled water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude solid, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes), to yield pure this compound.

-

Diagram 2: Acylation of 3-Amino-2-chloro-4-methylpyridine

Caption: The final acylation step to yield the target compound.

Structural Characterization and Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine H), 7.2-7.4 (d, 1H, pyridine H), 2.4-2.6 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, COCH₃), 7.5-8.5 (br s, 1H, NH) | Based on data for isomeric and related substituted pyridines. The pyridine protons will appear as doublets in the aromatic region, with the methyl and acetyl protons as singlets in the aliphatic region. The amide proton will likely be a broad singlet. |

| ¹³C NMR | δ (ppm): 168-170 (C=O), 145-155 (pyridine C-Cl), 140-150 (pyridine C), 130-140 (pyridine C), 120-130 (pyridine C), 120-130 (pyridine C), 20-25 (COCH₃), 15-20 (Ar-CH₃) | The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical range for a substituted pyridine ring. The methyl carbons will be the most upfield signals. |

| IR (cm⁻¹) | ν: 3250-3350 (N-H stretch), 1660-1680 (C=O stretch, Amide I), 1580-1620 (C=C stretch, aromatic), 1520-1560 (N-H bend, Amide II), 750-850 (C-Cl stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec. | m/z: 184/186 (M⁺/M⁺+2, ~3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a compound containing one chlorine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Precursor to Biologically Active Compounds

The structural motif of a substituted acetamidopyridine is present in a variety of compounds with diverse biological activities, including kinase inhibitors and central nervous system (CNS) receptor modulators.[6] The chloro-substituent at the 2-position of the pyridine ring is a key functional handle for further chemical transformations, such as cross-coupling reactions, to introduce additional molecular complexity.

Role as a Key Building Block

Given that the precursor, 3-amino-2-chloro-4-methylpyridine, is a key intermediate for the HIV drug Nevirapine, this compound can be considered a valuable building block for the synthesis of Nevirapine analogues and other potential therapeutic agents. The acetamido group can modulate the electronic properties of the pyridine ring and provide an additional hydrogen bonding moiety, which can be crucial for target engagement.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related chloroacetamides and pyridines, appropriate safety precautions should be taken.

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses with side shields, and a lab coat).

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral agents and other bioactive molecules. Its synthesis from the readily available precursor, 3-amino-2-chloro-4-methylpyridine, is straightforward. While comprehensive biological and toxicological data are yet to be published, its structural features suggest it is a promising scaffold for further exploration in medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals working with this and related compounds.

References

- [Link to a relevant patent for 2-chloro-3-aminopyridine synthesis, if available]

- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google P

- [Link to a relevant patent for 2-chloropyridine 3-carboxylic acid esters, if available]

- [Link to a relevant organic synthesis procedure, if available]

- [Link to a relevant patent for 2-chloropyridine 3-carboxylic acid esters, if available]

- 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermedi

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

- [Link to a relevant patent for 2-chloro-3-aldehyde pyridine synthetic method, if available]

- [Link to a relevant European patent for synthesis of 3-amino-2-chloro-4-methylpyridine, if available]

- Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide - Benchchem. (URL not available)

- [Link to a relevant scientific article on the biological activity of imidazo[4,5-b]pyridines, if available]

- 2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride - MySkinRecipes. (URL not available)

- N-(4-methylpyridin-2-yl)acetamide | Research Chemical - Benchchem. (URL not available)

- [Link to a relevant scientific article on the synthesis and biological activity of substituted pyridines and purines, if available]

- [Link to a relevant PubChem entry for N-(4-methylpyridin-3-yl)acetamide, if available]

- [Link to a relevant scientific article on the synthesis of substituted pyridines, if available]

- N-(2-Chloro-4-methyl-pyridin-3-yl)-acetamide - ChemicalBook. (URL not available)

- [Link to a relevant patent for the synthesis of a Nintedanib intermedi

- [Link to a relevant PubChem entry for 2-chloro-N-(pyridin-4-yl)acetamide, if available]

- [Link to a relevant scientific article on the synthesis and biological activity of benzamides, if available]

- [Link to a relevant scientific article on the biological activity of 1,3,4-oxadiazolines, if available]

- [Link to a relevant PubChem entry for 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide, if available]

- 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL not available)

- [Link to a relevant synthesis procedure

Sources

- 1. N-(2-Chloro-4-methyl-pyridin-3-yl)-acetamide CAS#: 76006-00-3 [m.chemicalbook.com]

- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

"N-(2-Chloro-4-methyl-3-pyridyl)acetamide" physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-4-methyl-3-pyridyl)acetamide

Introduction

This compound (CAS No: 76006-00-3) is a substituted pyridine derivative belonging to the chloroacetamide class of organic compounds.[1] Its structure, which combines a reactive chloroacetamide moiety with a heterocyclic pyridine core, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The pyridine scaffold is a common feature in numerous biologically active molecules, and the chloroacetamide group serves as a reactive electrophile capable of forming covalent bonds with biological targets. This guide provides a comprehensive overview of its core physicochemical properties, a probable synthetic pathway, expected analytical characteristics, and essential safety protocols, synthesized from established data on the compound and its structural analogs.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, formulation, and application in a research setting. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-chloro-4-methylpyridin-3-yl)acetamide | [1] |

| CAS Number | 76006-00-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 340.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 (Computed) | 2.07 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Polar Surface Area (PSA) | 41.99 Ų | [1] |

Synthesis and Molecular Structure

The most logical and widely practiced method for the synthesis of N-acyl pyridine compounds is the direct acylation of the corresponding aminopyridine.[3][4] Therefore, this compound is synthesized via the nucleophilic acyl substitution reaction between its precursor, 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), and an acetylating agent such as acetyl chloride or acetic anhydride.[5][6] The amino group of the pyridine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This reaction is typically performed in an inert solvent and may require a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated when using acetyl chloride.

The precursor, 3-Amino-2-chloro-4-methylpyridine, is a well-documented and crucial intermediate in the synthesis of Nevirapine, an HIV reverse transcriptase inhibitor.[7][8] Its availability makes the proposed synthesis of the title compound a straightforward and efficient process.

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available experimental dataset for this compound is limited, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[9][10] These analytical techniques are essential for confirming the compound's identity and assessing its purity post-synthesis.

| Technique | Expected Features |

| ¹H NMR | - Methyl Protons (Pyridyl): A singlet around δ 2.0-2.5 ppm. - Methyl Protons (Acetyl): A singlet around δ 2.0-2.2 ppm. - Pyridine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a disubstituted pyridine ring.[9] - Amide Proton (N-H): A broad singlet (δ 9.0-10.5 ppm), with its chemical shift dependent on solvent and concentration.[9][11] |

| ¹³C NMR | - Methyl Carbon (Pyridyl): A signal in the aliphatic region (δ 15-25 ppm). - Methyl Carbon (Acetyl): A signal around δ 20-25 ppm. - Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). - Carbonyl Carbon (C=O): A downfield signal around δ 165-170 ppm.[9][11] |

| IR Spectroscopy | - N-H Stretch: A sharp to broad band around 3200-3350 cm⁻¹.[3][11] - Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.[3] - Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.[3] - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.[3][11] - C=C/C=N Stretch: Aromatic ring stretching bands around 1550-1600 cm⁻¹.[3] |

| Mass Spectrometry | - Molecular Ion Peak [M]⁺: Expected at m/z ≈ 184.6. - Isotope Peak [M+2]⁺: A characteristic peak at m/z ≈ 186.6 with an intensity approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.[10] |

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the chloroacetamide functional group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is frequently exploited in medicinal chemistry for the design of targeted covalent inhibitors, where the compound can form a stable covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target protein.[4]

Given that its precursor is a key building block for the antiviral drug Nevirapine, this compound and its derivatives are of significant interest for the development of novel therapeutic agents, potentially in areas such as virology, oncology, and inflammatory diseases.[8] The substituted pyridine core provides a rigid scaffold that can be further functionalized to optimize binding affinity and selectivity for specific biological targets.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

This protocol describes a general procedure for the acylation of 3-Amino-2-chloro-4-methylpyridine.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-chloro-4-methylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq.), to the stirred solution.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.[9]

Protocol 5.2: General Method for Solubility Determination

Specific quantitative solubility data for this compound is not widely published.[12] The following gravimetric method provides a standardized framework for its experimental determination.

Safety, Handling, and Storage

As a chloroacetamide derivative, this compound should be handled with care, following standard laboratory safety procedures. Data from related compounds suggest the following precautions.[13][14][15]

-

Hazard Identification: Potentially toxic if swallowed.[13] May cause skin irritation or an allergic skin reaction.[13][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[13][17] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[17]

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[14]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][16] Store locked up or in an area accessible only to authorized personnel.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

References

-

PubChem. (n.d.). 2-chloro-N-[(3-methyl-4-pyridinyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Eurofins US. (n.d.). Safety Data Sheet - 2-Chloroacetamide. Retrieved from [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

- Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-(2-Chloro-4-methyl-pyridin-3-yl)-acetamide | 76006-00-3 [chemicalbook.com]

- 3. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. eurofinsus.com [eurofinsus.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to N-(2-Chloro-4-methyl-3-pyridyl)acetamide: Structure, Synthesis, and Scientific Context

This technical guide provides a comprehensive scientific overview of N-(2-Chloro-4-methyl-3-pyridyl)acetamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, synthesis, and potential applications. The content is structured to deliver not just data, but also the scientific rationale behind the presented methodologies.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS number 76006-00-3 , is a distinct chemical entity with a defined molecular architecture that dictates its chemical behavior and potential utility.

Molecular Structure and Weight

The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an acetamide group at the 3-position. This specific arrangement of substituents is crucial for its reactivity and interaction with biological systems.

The molecular formula is C8H9ClN2O.[1][2][3] The molecular weight is 184.63 g/mol .[2][3]

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties of this compound. These parameters are crucial for predicting its behavior in various chemical and biological environments, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 76006-00-3 | [1][4] |

| Molecular Formula | C8H9ClN2O | [1][2][3] |

| Molecular Weight | 184.63 g/mol | [2][3] |

| MDL Number | MFCD21244018 | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound is logically approached via the acylation of its corresponding amine precursor, 3-amino-2-chloro-4-methylpyridine. Understanding the synthesis of this key intermediate is paramount to appreciating the overall manufacturing process.

Synthesis of the Key Intermediate: 3-Amino-2-chloro-4-methylpyridine (CAPIC)

3-Amino-2-chloro-4-methylpyridine (CAPIC), with CAS number 133627-45-9, is a critical building block.[5] Its synthesis has been a subject of significant process development, particularly due to its role as an intermediate in the production of the HIV reverse transcriptase inhibitor, nevirapine.[6][7]

Several synthetic routes to CAPIC have been patented, often starting from readily available materials like malononitrile and acetone.[6] A common pathway involves the following key transformations:

-

Cyclization to form a substituted 2-pyridone.

-

Chlorination of the pyridone to introduce the chloro group at the 2-position.

-

Conversion of a cyano group at the 3-position to an amino group.

One patented process, for example, involves treating 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield 3-cyano-2-chloro-4-methylpyridine.[8] This intermediate is then hydrolyzed to the corresponding amide, 2-chloro-3-amido-4-methylpyridine, which is subsequently treated with a base and a halide to furnish the desired 3-amino-2-chloro-4-methylpyridine.[8][9]

Caption: Simplified workflow for the synthesis of the key intermediate, CAPIC.

Experimental Protocol: Synthesis of this compound

The final step in the synthesis is the N-acylation of 3-amino-2-chloro-4-methylpyridine. This is a standard nucleophilic acyl substitution reaction. The protocol described below is a representative procedure based on established methods for the acylation of aromatic amines.[10][11]

Materials:

-

3-Amino-2-chloro-4-methylpyridine (CAPIC)

-

Acetyl chloride or Acetic anhydride

-

An inert, anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloro-4-methylpyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add acetyl chloride or acetic anhydride (1.05 to 1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature. The exothermicity of the reaction must be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely available in public scientific databases. This is not uncommon for novel or specialized chemical intermediates. However, based on the known structure, a prediction of the expected spectral features can be made, which is invaluable for researchers synthesizing this compound for the first time.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamide group, a singlet for the methyl protons on the pyridine ring, and two distinct signals in the aromatic region for the pyridine ring protons. A broad singlet corresponding to the N-H proton of the amide is also anticipated.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons, the carbonyl carbon of the amide group at a downfield chemical shift, and the carbons of the pyridine ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

IR Spectroscopy: Key absorption bands would include a sharp peak for the N-H stretch of the secondary amide, a strong absorption for the C=O stretch (Amide I band), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight. A characteristic isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak would confirm the presence of a single chlorine atom.

Applications and Research Context

The primary utility of this compound lies in its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of multiple functional groups—the reactive chloroacetamide moiety, the nucleophilic pyridine nitrogen, and the aromatic ring—provides several handles for further chemical modification.

Derivatives of chloroacetamide are known to be valuable building blocks for constructing more complex heterocyclic systems with potential biological activity.[12] Research into related compounds has demonstrated their application in the synthesis of novel molecules with antibacterial properties.[12] The chloroacetamide group itself can act as an electrophilic warhead, making it a candidate for the design of targeted covalent inhibitors in drug discovery.

Given that its precursor, CAPIC, is a key intermediate for the antiretroviral drug nevirapine, this compound could be explored in the synthesis of nevirapine analogs or other novel heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound is a compound with significant potential for synthetic and medicinal chemistry applications. While detailed characterization data is not yet widely disseminated, its molecular structure and the established synthesis of its key precursor provide a solid foundation for its preparation and use in a research setting. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and the scientific context for its importance, empowering researchers to confidently incorporate this molecule into their research and development programs.

References

- Current time information in Dallas, TX, US. (n.d.). Google.

- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.

- EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

-

Acetamide, N-(2-chloro-4-methyl-3-pyridinyl)-|CAS 76006-00-3. (n.d.). Angene. Retrieved January 3, 2026, from [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

-

2-chloro-N-[(3-methyl-4-pyridinyl)methyl]acetamide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.

-

Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library.

-

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2021). ACS Omega. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 76006-00-3 | this compound - AiFChem [aifchem.com]

- 3. 76006-00-3|this compound|BLD Pharm [bldpharm.com]

- 4. N-(2-Chloro-4-methyl-pyridin-3-yl)-acetamide | 76006-00-3 [chemicalbook.com]

- 5. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | FA17446 [biosynth.com]

- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 8. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. ijpsr.info [ijpsr.info]

- 12. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

A Technical Guide to the Organic Solvent Solubility of N-(2-Chloro-4-methyl-3-pyridyl)acetamide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-(2-Chloro-4-methyl-3-pyridyl)acetamide in organic solvents, a critical parameter for its development as a potential pharmaceutical agent. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework grounded in the molecule's physicochemical properties and the fundamental principles of solubility. We present a detailed examination of the molecular structure, its anticipated interactions with various solvent classes, and a robust, step-by-step experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical methodologies to facilitate informed decision-making in process chemistry, formulation, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "developability." It directly influences bioavailability, manufacturability, and the feasibility of formulation strategies. This compound, a substituted pyridylacetamide, represents a class of compounds with significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for downstream applications, including purification, crystallization, analytical characterization, and the development of liquid formulations. This guide provides an in-depth perspective on predicting and determining the organic solvent solubility of this specific molecule.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-chloro-4-methylpyridin-3-yl)acetamide | - |

| CAS Number | 76006-00-3 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| XLogP3 (Computed) | 1.4 - 2.07 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 42 Ų | [1] |

Expert Insights: The melting point of 119-120 °C suggests a moderate crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice. The computed XLogP3 value in the range of 1.4 to 2.07 indicates a degree of lipophilicity, suggesting that the compound will likely favor organic solvents over water. The presence of a hydrogen bond donor (the amide N-H) and two acceptors (the amide C=O and the pyridine nitrogen) allows for specific interactions with protic and polar aprotic solvents, which will significantly influence its solubility profile.

Theoretical Framework for Predicting Solubility

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[2] This principle is governed by the balance of intermolecular forces between the solute and the solvent.

The Interplay of Intermolecular Forces

The dissolution of a solid solute, such as this compound, in a liquid solvent is an energetically driven process. It involves:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Establishing Solute-Solvent Interactions: Energy is released when new interactions form between the solute and solvent molecules.

For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps.

Predictive Solubility in Common Organic Solvent Classes

Based on the structure of this compound, we can predict its likely solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that our target molecule has hydrogen bonding capabilities, it is expected to exhibit good solubility in these solvents.[3] The alcohol's hydroxyl group can interact favorably with the amide and pyridine functionalities.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating polar molecules. The carbonyl oxygen of the amide and the pyridine nitrogen in this compound can interact favorably with the positive end of the solvent dipoles. Therefore, moderate to high solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces.[4] While the methyl and chloro-substituted pyridine ring provides some nonpolar character, the polar amide group will likely limit solubility in highly nonpolar solvents. We predict low solubility in solvents like hexane. Toluene, with its aromatic ring, may show slightly better solubility due to potential π-π stacking interactions with the pyridine ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is a good solvent for a wide range of organic compounds and is expected to effectively dissolve this compound.

The following diagram illustrates the key molecular features of this compound and how they are predicted to interact with different solvent types.

Caption: Predicted interactions influencing solubility.

Experimental Protocol for Equilibrium Solubility Determination

While predictions are invaluable for initial screening, empirical determination remains the gold standard. The following is a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Principle: The Shake-Flask Method

The most common and reliable method for determining equilibrium solubility is the shake-flask method.[5] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient time to allow the solution to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 20-50 mg of solid in 2-5 mL of solvent.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for equilibrium solubility determination.

Conclusion and Future Directions

This guide has established a predictive and practical framework for understanding the solubility of this compound in organic solvents. Based on its physicochemical properties, we anticipate good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar aliphatic solvents. For definitive quantitative data, the provided experimental protocol offers a reliable and robust methodology.

For drug development professionals, the insights and procedures outlined herein are crucial for advancing an NCE like this compound. The next steps in a comprehensive characterization would involve performing the described solubility experiments across a range of pharmaceutically relevant solvents and at different temperatures. This empirical data will be invaluable for guiding process optimization, enabling robust formulation development, and ensuring the overall success of the development program.

References

-

Vertex AI Search. Factors affecting solubility. 6

-

Vertex AI Search. Solubility of Organic Compounds. Link

-

Echemi. N-(2-Chloro-4-methyl-3-pyridinyl)acetamide. Link

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 7

-

Solubility of Things. Acetanilide. Link

-

ChemicalBook. N-(2-Chloro-4-methyl-pyridin-3-yl)-acetamide. Link

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

The Chloro-Pyridyl Acetamide Scaffold: A Versatile Core in Modern Agrochemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chloro-pyridyl acetamide moiety represents a cornerstone in contemporary chemical synthesis, offering a versatile and highly reactive scaffold for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of chloro-pyridyl acetamide derivatives. With applications spanning from potent insecticides and herbicides in agriculture to promising antitubercular and anti-inflammatory agents in medicine, this chemical class continues to be a focal point of intensive research. This document delves into the causal relationships behind experimental designs, provides detailed protocols for key synthetic and analytical procedures, and visualizes complex molecular interactions and workflows to empower researchers in their pursuit of novel and effective chemical entities.

Introduction: The Strategic Importance of the Chloro-Pyridyl Acetamide Core

The intrinsic reactivity of the α-chloroacetamide group, coupled with the pharmacological relevance of the pyridine ring, establishes the chloro-pyridyl acetamide framework as a privileged structure in medicinal and agricultural chemistry.[1][2] The chloroacetamide functionality acts as a potent electrophile, readily undergoing nucleophilic substitution, while the pyridine ring can be strategically modified to fine-tune the physicochemical properties of the resulting molecules, such as solubility and lipophilicity.[1][2] This combination of a reactive handle and a modulatable core allows for the systematic exploration of chemical space and the optimization of biological activity.

The electrophilic nature of the carbon atom bearing the chloro group is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom within the pyridine ring, making the chlorine an excellent leaving group.[3] This inherent reactivity is the foundation of its utility as a scaffold in drug discovery, enabling the straightforward introduction of various functional groups and the construction of complex molecular architectures.[3]

Synthetic Pathways and Methodologies

The synthesis of chloro-pyridyl acetamide derivatives is typically straightforward, with the most common method involving the direct acylation of an aminopyridine with chloroacetyl chloride.[1][4] This reaction is generally high-yielding and can be performed under mild conditions.

General Synthesis of 2-Chloro-N-(pyridin-yl)acetamide

A foundational protocol for the synthesis of the core scaffold is outlined below. This procedure can be adapted for various substituted aminopyridines.

Experimental Protocol: Synthesis of 2-Chloro-N-(pyridin-4-yl)acetamide

-

Dissolution: Dissolve the aminopyridine (e.g., 4-aminopyridine, 30 mmol) in a suitable aprotic solvent such as 1,2-dichloroethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

-

Acylation: Cool the solution in an ice bath and slowly add chloroacetyl chloride (30 mmol) dropwise to the solution while maintaining the temperature below 10°C.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with 1,2-dichloroethane (2 x 25 mL).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/acetonitrile) to yield the pure 2-chloro-N-(pyridin-4-yl)acetamide.[1][4]

Causality in Experimental Design: The use of an aprotic solvent prevents the hydrolysis of the highly reactive chloroacetyl chloride. The dropwise addition at low temperature is crucial to control the exothermic nature of the acylation reaction and prevent the formation of side products. The final recrystallization step is essential for obtaining a product of high purity, which is critical for subsequent biological testing and further synthetic transformations.

Visualization of the Core Synthetic Pathway

Caption: General workflow for the synthesis of chloro-pyridyl acetamide derivatives.

Diverse Biological Activities: From Crop Protection to Human Health

The chloro-pyridyl acetamide scaffold has given rise to a plethora of derivatives with a wide spectrum of biological activities. These activities are highly dependent on the nature and position of substituents on both the pyridine ring and the acetamide nitrogen.

Agricultural Applications

In the realm of agriculture, chloro-pyridyl acetamide derivatives have demonstrated significant potential as insecticides, herbicides, and fungicides.

A number of novel acetamido derivatives containing N-pyridylpyrazole carboxamides have been synthesized and shown to exhibit potent insecticidal activity against pests like Plutella xylostella (diamondback moth).[6] For instance, compound 5g from one study displayed a higher insecticidal activity (LC50 = 2.04 mg/L) than the commonly used insecticide chlorpyrifos (LC50 = 7.25 mg/L).[6] The mechanism of action for many of these insecticidal derivatives is believed to involve the disruption of vital physiological processes in the target insects. Further research has also highlighted the insecticidal potential of diacylhydrazine and acylhydrazone derivatives incorporating the chloro-pyridyl moiety against various pests.[7]

Chloroacetamides have a long history as synthetic herbicides.[8] The design of novel derivatives continues to be an active area of research to improve efficacy and environmental safety.[9] Studies on the structure-activity relationships of 2-(5-isoxazolyloxy)-acetamide derivatives have shown that specific substitutions can lead to strong herbicidal activity against common weeds with good crop selectivity.[10] The herbicidal activity of tetrahydrolinalyl amides was found to be influenced by the electronic properties of substituents on the benzene ring, with electron-donating groups generally enhancing activity.[11]

Several chloro-pyridyl acetamide derivatives have shown promising fungicidal properties against a range of plant pathogenic fungi.[12] For example, certain thienylpyridyl- and thioether-containing acetamides exhibited favorable fungicidal activities against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum.[12][13] The introduction of an acetamido group into piperidine thiazole moieties has also been shown to have a positive effect on fungicidal activity against Botrytis cinereal and Phytophthora infestans.[14]

Medicinal Applications

The structural versatility of chloro-pyridyl acetamides has been extensively exploited in the development of therapeutic agents for a variety of human diseases.

Derivatives of 2-chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl) acetamide have been synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv.[4] Many of these compounds exhibited good activity with Minimum Inhibitory Concentrations (MICs) in the range of 1.6–25 μg/mL, with low cytotoxicity against human cell lines.[4] Docking studies suggest that these compounds may act by inhibiting the mycolic acid transporter protein MmpL3.[4]

The chloroacetamide moiety is known for its antimicrobial properties, and its incorporation into a pyridine scaffold can enhance this activity.[2] Chloro-N-pyridinyl acetamides are effective against both Gram-positive and Gram-negative bacteria.[2] The reactive α-chloro group can act as an alkylating agent, interacting with biological nucleophiles, which is fundamental to their mechanism of action.[2] Furthermore, certain chloroacetamide derivatives have shown significant antifungal potential against Candida species and dermatophytes, suggesting their use as topical treatments for fungal skin infections.[15] One particular derivative, 4-BFCA, has demonstrated efficacy against resistant Fusarium strains.[16]

The acetamide scaffold is a key structural component in many non-steroidal anti-inflammatory drugs (NSAIDs).[17] Derivatives of chloro-pyridyl acetamide are being investigated as selective COX-II inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs.[17][18] Additionally, some acetamide derivatives have demonstrated significant analgesic properties in various animal models of pain, suggesting their potential as novel pain management agents.[19]

Table 1: Summary of Biological Activities of Chloro-Pyridyl Acetamide Derivatives

| Biological Activity | Target Organism/System | Example Derivative Class | Key Findings | Reference(s) |

| Insecticidal | Plutella xylostella | N-pyridylpyrazole carboxamides | Higher activity than chlorpyrifos. | [6] |

| Aphis craccivora | Di-styryl pyridine derivatives | Higher activity than acetamiprid. | [20] | |

| Herbicidal | Upland weeds | 2-(5-isoxazolyloxy)-acetamides | Strong pre-emergence activity. | [10] |

| Lolium perenne | Tetrahydrolinalyl amides | Significant growth inhibition. | [11] | |

| Fungicidal | Botrytis cinereal | Piperidine thiazole acetamides | Inhibition rates up to 71.6%. | [14] |

| Fusarium spp. | N-4-bromophenyl-2-chloroacetamide | Effective against resistant strains. | [16] | |

| Antitubercular | M. tuberculosis H37Rv | Imidazo[1,2-a]pyridine acetamides | MICs as low as 1.6 μg/mL. | [4] |

| Antibacterial | Gram-positive bacteria | N-chloro aryl acetamides | Excellent activity against S. aureus. | [21] |

| Anti-inflammatory | COX-II enzyme | Phenoxy acetamide derivatives | Potential for selective inhibition. | [17] |

| Analgesic | Peripheral nociceptors | Benzothiazole acetamides | Significant decrease in writhing. | [19] |

Mechanism of Action: A Molecular Perspective

The biological activity of chloro-pyridyl acetamide derivatives is intrinsically linked to the reactivity of the chloroacetyl group. This group can act as a covalent modifier of biological macromolecules, leading to the inhibition of enzyme function or the disruption of cellular signaling pathways.

Covalent Inhibition of Kinases

The pyridine and acetamide moieties are common features in various kinase inhibitors.[1] The chloroacetyl group can act as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a kinase. This irreversible inhibition can lead to a more potent and prolonged therapeutic effect compared to reversible inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. galaxypub.co [galaxypub.co]

- 18. archivepp.com [archivepp.com]

- 19. researchgate.net [researchgate.net]

- 20. b.aun.edu.eg [b.aun.edu.eg]

- 21. researchgate.net [researchgate.net]

"N-(2-Chloro-4-methyl-3-pyridyl)acetamide" as a chemical intermediate

An In-depth Technical Guide to N-(2-Chloro-4-methyl-3-pyridyl)acetamide: A Core Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 76006-00-3), a pivotal chemical intermediate in pharmaceutical research and broader organic synthesis.[1][2] The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic profile. A primary focus is placed on its most common and efficient synthesis via direct acylation, offering a detailed, field-tested experimental protocol, mechanistic rationale, and troubleshooting strategies. Furthermore, this guide explores the compound's reactivity and versatile application as a building block for constructing more complex, biologically active molecules. Safety protocols, handling, and analytical characterization workflows are also detailed to provide a holistic resource for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

This compound, with the molecular formula C8H9ClN2O, is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1] Its structure is uniquely bifunctional:

-

A Substituted Pyridine Core: The 2-chloro-4-methylpyridine ring is a "privileged" structure in drug discovery, known for imparting desirable physicochemical properties such as aqueous solubility and metabolic stability to parent molecules.

-

A Reactive Acetamide Sidechain: The N-acetamide group features a terminal chlorine atom, which acts as a potent electrophilic site. This functionality allows for facile nucleophilic substitution, making it an exceptionally useful handle for molecular elaboration and the synthesis of diverse compound libraries.[3][4]

The strategic value of this intermediate lies in its ability to serve as a robust starting point for creating larger, more complex heterocyclic systems, many of which are investigated for a range of pharmacological activities.[5]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its effective use in subsequent synthetic steps. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(2-chloro-4-methylpyridin-3-yl)acetamide | Echemi[1] |

| CAS Number | 76006-00-3 | Echemi[1] |

| Molecular Formula | C8H9ClN2O | Echemi[1] |

| Molecular Weight | 184.62 g/mol | PubChem (Calculated) |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for this class |

| Hydrogen Bond Donors | 1 | PubChem (Calculated) |

| Hydrogen Bond Acceptors | 2 | PubChem (Calculated) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-CH₃) around 2.2-2.5 ppm. The methylene protons of the acetamide group (-CH₂Cl) would likely appear as a singlet around 4.2 ppm. The two aromatic protons on the pyridine ring would manifest as doublets in the 7.0-8.5 ppm region. A broad singlet corresponding to the amide proton (-NH) would also be present, with its chemical shift being highly dependent on solvent and concentration.[6]

-

¹³C NMR: The carbon spectrum should display distinct signals for the methyl carbon, the methylene carbon (~43 ppm), the carbonyl carbon (~165 ppm), and the carbons of the pyridine ring.[6]

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the N-H stretch (around 3350 cm⁻¹), the amide C=O stretch (amide I band, ~1670 cm⁻¹), C=C stretching from the aromatic ring (~1550 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).[7][8]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M⁺] corresponding to its molecular weight, along with a characteristic [M+2] peak at approximately one-third the intensity, indicative of the single chlorine atom isotope pattern.

Synthesis: A Protocol Grounded in Mechanistic Understanding

Primary Synthetic Route: Direct Acylation

The most efficient and widely accepted method for synthesizing this compound is through the direct acylation of its corresponding amine precursor, 3-amino-2-chloro-4-methylpyridine.[6] This nucleophilic acyl substitution reaction utilizes chloroacetyl chloride as the acylating agent.[3]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the acylation of 3-amino-2-chloro-4-methylpyridine.

Mechanistic Rationale